Lipophilicity (XLogP) & Membrane Permeability
The target compound demonstrates a higher calculated lipophilicity (XLogP3-AA = 1.1) compared to its 5-(trifluoromethyl)-1H-pyrazol-3-amine analog (no N1-substituent, XLogP3-AA not available but inferred to be lower due to decreased hydrophobic surface area) [1]. This difference is a direct consequence of the N1-ethyl group, which increases the compound's ability to partition into lipid bilayers. While a direct head-to-head biological comparison is not available in public literature, the quantitative difference in XLogP is a well-established predictor of improved membrane permeability, a critical factor for intracellular target engagement and oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 852443-61-9) |
| Quantified Difference | Not available (comparator value not found), but higher based on structural analysis |
| Conditions | Computed property, PubChem |
Why This Matters
Higher XLogP values correlate with improved membrane permeability and oral absorption, making the target compound a more attractive starting point for oral drug design compared to its less lipophilic, unsubstituted analog.
- [1] PubChem. (2025). Compound Summary for CID 25247986, 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
